molecular formula C12H16N2O4S B3050744 5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one CAS No. 283587-22-4

5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one

Cat. No.: B3050744
CAS No.: 283587-22-4
M. Wt: 284.33 g/mol
InChI Key: WGWSHSPDMHHQHY-UHFFFAOYSA-N
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Description

5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one is an organic compound belonging to the class of thiadiazolidines This compound is characterized by its unique structure, which includes a methoxybenzyl group and a thiadiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one typically involves the reaction of 4-methoxybenzylamine with 4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2)11(15)13-19(16,17)14(12)8-9-4-6-10(18-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWSHSPDMHHQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NS(=O)(=O)N1CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573033
Record name 5-[(4-Methoxyphenyl)methyl]-4,4-dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283587-22-4
Record name 5-[(4-Methoxyphenyl)methyl]-4,4-dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one
Reactant of Route 5
5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one
Reactant of Route 6
5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one

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